Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)-
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Overview
Description
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core substituted with bromine and dichlorophenyl groups, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- typically involves the amidation reaction. This process includes the reaction of 3-bromoaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3-bromo-N-(3-fluorophenyl)-
- Benzenecarbothioamide, 3-bromo-N-(3-fluorophenyl)-
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
127367-98-0 |
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Molecular Formula |
C13H8BrCl2NS |
Molecular Weight |
361.1 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H8BrCl2NS/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI Key |
LTLLZTNIBIFVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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